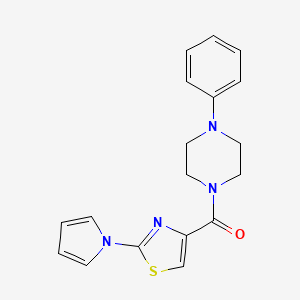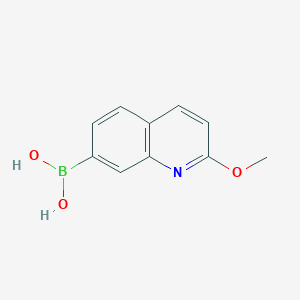![molecular formula C21H18ClFN2OS B2483578 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223944-65-7](/img/structure/B2483578.png)
1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, where precursors like hydroxy-phenyl-oxaspiro decenones react with chlorobenzoyl chloride under specific conditions. For instance, the synthesis of a structurally similar compound involved the condensation reaction of 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride, showcasing the complexity and precision required in such synthetic pathways (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using techniques like single-crystal X-ray diffraction, revealing intricate details about their geometry. For example, a related compound demonstrated a molecular structure comprising a planar furan ring, a cyclohexane ring in a chair conformation, and benzene rings, indicative of the complex three-dimensional architectures these molecules possess (Wang et al., 2011).
Chemical Reactions and Properties
Compounds within this family undergo a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, reactions with NaOMe in MeOH can lead to isomeric mixtures due to substitution reactions, showcasing the chemical versatility and reactivity of these molecules (Guseva et al., 2003).
Scientific Research Applications
Anticancer and Antidiabetic Potential
A study on spirothiazolidines analogs, which share structural similarities with the specified compound, reported compounds demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting potential applications in antidiabetic therapy (Flefel et al., 2019).
Antiviral Activities
Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory effects against the human coronavirus 229E replication, highlighting the potential of spiro compounds in antiviral drug development. The study identified specific compounds with significant activity, suggesting that structural analogs might also possess antiviral properties (Apaydın et al., 2019).
Anticonvulsant Effects
A series of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant activity. The study found that certain N-benzyl derivatives with fluoro and trifluoromethyl substituents showed significant activity, indicating the importance of fluorine substitution in enhancing anticonvulsant properties (Obniska et al., 2006).
Analgesic Properties
Compounds structurally related to the specified chemical, specifically 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, exhibited significant analgesic activity in preclinical models. This suggests potential applications in developing new analgesic agents (Cohen et al., 1978).
Radioprotective Properties
Research on 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decan dihydrochloride, a compound with a similar structural framework, showed potential radioprotective properties against lethal doses of X-radiation in mice. This points to the potential of certain spiro compounds in radioprotection (Shapiro et al., 1968).
properties
IUPAC Name |
(3-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-6-4-5-15(13-16)19(26)25-20(27)18(14-7-9-17(23)10-8-14)24-21(25)11-2-1-3-12-21/h4-10,13H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZQSLFFQLFLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)
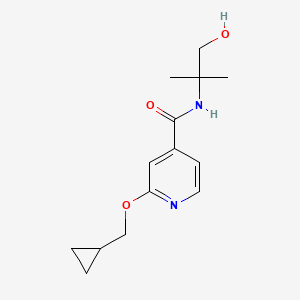
![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)
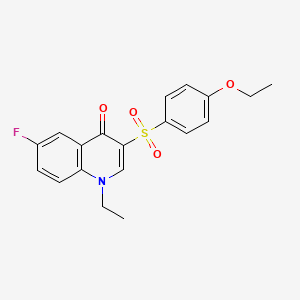
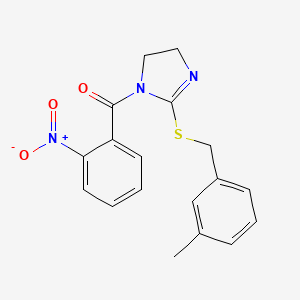
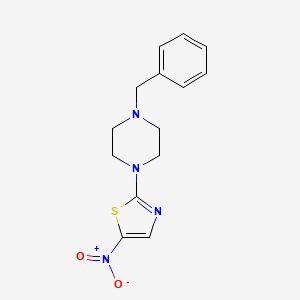
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

